molecular formula C13H18N4O5 B165038 N-Nitrosopendimethalin CAS No. 68897-50-7

N-Nitrosopendimethalin

Cat. No. B165038
CAS RN: 68897-50-7
M. Wt: 310.31 g/mol
InChI Key: MIHBNYMMGYGFGX-UHFFFAOYSA-N
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Description

N-Nitrosopendimethalin is a chemical compound that belongs to the class of nitrosamines. It is a colorless liquid that is soluble in water and is used as a herbicide in agriculture . This chemical is commonly used to control weeds in potato crops, as well as in other vegetable crops such as tomatoes, peppers, and eggplants .


Synthesis Analysis

The synthesis of N-Nitrosopendimethalin involves a di-nitration reaction using only nitric acid in continuous flow . This process has been scaled up for a production capacity of 50 kg/day using a pinched tube reactor .


Molecular Structure Analysis

The molecular formula of N-Nitrosopendimethalin is C13H18N4O5 . Its molecular weight is 310.31 g/mol . The IUPAC name for this compound is N-(3,4-dimethyl-2,6-dinitrophenyl)-N-pentan-3-ylnitrous amide .


Physical And Chemical Properties Analysis

N-Nitrosopendimethalin has a boiling point of 504.0±50.0 °C and a density of 1.32±0.1 g/cm3 . It is not classified as a hazardous compound .

Scientific Research Applications

  • Bispectral EEG Index during Nitrous Oxide Administration : A study conducted by Rampil et al. (1998) explored the effects of Nitrous Oxide (N2O) on quantitative electroencephalographic (EEG) variables. They found that although spectral content of the EEG changed during N2O administration, reflecting some pharmacologic effect, the subjects remained responsive, suggesting that N2O is a weak sedative at the tested concentrations (Rampil et al., 1998).

  • European Society of Anaesthesiology Task Force on Nitrous Oxide : Buhre et al. (2019) provided a narrative review of the clinical use of N2O. They discussed its pharmacological properties and current evidence for its indications and contraindications in specific settings, both in perioperative care and procedural sedation (Buhre et al., 2019).

  • NO and HNO Donors, Nitrones, and Nitroxides Past, Present, and Future

    : Oliveira et al. (2018) reviewed advances in the chemistry of NO and HNO donors, nitrones, and nitroxides, discussing their pharmacological significance and potential therapeutic application. These compounds are primarily studied for their application as cardioprotective agents and molecular probes for radical detection (Oliveira et al., 2018).

  • Nitric Oxide Physiology and Pharmacology

    : Schroeder and Kuo (1995) reviewed the biochemical basis of Nitric Oxide (NO) activity and its current clinical applications, focusing primarily on the practice of anesthesia and critical care medicine. They highlighted the role of NO in cardiovascular tone, platelet regulation, central nervous system signaling, and gastrointestinal smooth muscle relaxation (Schroeder & Kuo, 1995).

Safety And Hazards

N-Nitrosopendimethalin is a highly toxic chemical that can cause harm to humans and animals if ingested or inhaled . It is classified as a Group 2A carcinogen by the International Agency for Research on Cancer (IARC), meaning it is probably carcinogenic to humans . Exposure to this chemical has been linked to an increased risk of cancer, particularly bladder cancer .

properties

IUPAC Name

N-(3,4-dimethyl-2,6-dinitrophenyl)-N-pentan-3-ylnitrous amide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O5/c1-5-10(6-2)15(14-18)13-11(16(19)20)7-8(3)9(4)12(13)17(21)22/h7,10H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIHBNYMMGYGFGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)N(C1=C(C=C(C(=C1[N+](=O)[O-])C)C)[N+](=O)[O-])N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301022078
Record name Nitroso-pendimethalin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301022078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Nitrosopendimethalin

CAS RN

68897-50-7
Record name Nitroso-pendimethalin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301022078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-nitroso-(1-ethylpropyl)-2,6-dinitro-3,4-xylidene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A sample of crude Pendimethalin containing 18 weight percent of N-nitroso-pendimethalin was synthesized according to the procedure described in U.S. Pat. No. 4,621,157. Primary denitrosation was achieved by treating the crude, molten sample with a 5 molar excess of 37% HCl (based on contained N-nitroso-pendimethalin) at 105° C. After 1.5 hours, the concentration of N-nitroso-pendimethalin had decreased to <1.0 weight percent. The molten product was neutralized with dilute caustic and washed with hot water and cooled to room temperature. A 120 mg sample of the resulting solid was heated to 170° C. under 20 mm Hg vacuum for 15 minutes. The recovery of Pendimethalin was essentially quantitative and the concentration of N-nitroso-pendimethalin had decreased to 0.8 ppm.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
WR Lusby, JE Oliver, RH Smith Jr… - Journal of Agricultural …, 1981 - ACS Publications
MATERIALS AND METHODS Reagents. All solvents were glass distilled and used without further purification except fordiethyl ether which was redistilled just prior to use. Pendimethalin…
Number of citations: 2 pubs.acs.org
PC Kearney, JE Oliver, A Kontson… - Journal of Agricultural …, 1980 - ACS Publications
… Field experiments were conducted on the uptake and translocation of 14C-labeled N-nitrosodipropylamine (NDPA) and N-nitrosopendimethalin (NP) is soybeansgrown in Matapeake …
Number of citations: 11 pubs.acs.org
JE Oliver, PC Kearney, A Kontson - Journal of Agricultural and …, 1979 - ACS Publications
Four 14C-labeled nitrosamines were incorporated into aerobicsoils, and the rateof 14C02 production was measured. Rates of 14C02 evolution were similar for/V-nitrosodipropyl-, diethyl…
Number of citations: 33 pubs.acs.org
MA Mabud - 1981 - openprairie.sdstate.edu
… After incubating radioactive N-nitrosopendimethalin (I) for 14 days in an anaerobic chamber they recovered by extraction 43% of the initial radioactivity. Combustion analysis of the …
Number of citations: 2 openprairie.sdstate.edu
H Aizawa - 2012 - books.google.com
Metabolic Maps of Pesticides, Volume 2, provides a summary of investigations and drawings of the metabolic patterns on pesticides that drawn from references published from 1985-…
Number of citations: 160 books.google.com
NP Sen, SJ Kubacki - Food Additives & Contaminants, 1987 - Taylor & Francis
An attempt has been made to briefly review methods available for the determination of total N‐nitroso compounds, N‐nitrosamides, N‐nitrosamino acids, and miscellaneous other …
Number of citations: 42 www.tandfonline.com
LJ Brown - 2020 - ideals.illinois.edu
Agricultural herbicides and fertilizers are widely used and necessary for the production of food and feed. Each herbicide and fertilizer must be extensively researched prior to being …
Number of citations: 0 www.ideals.illinois.edu
J DESMORAS, ND FRG, G STILL, JW VONK - degruyter.com
… Field studies on uptake of NDPA and N-nitrosopendimethalin by soybeans were conducted by Kearney et al. (1979). Concentrations of 0, 0,1, 1, 10 and 100 ppb in soils resulted in no …
Number of citations: 16 www.degruyter.com
AA Kulkarni - Beilstein Journal of Organic Chemistry, 2014 - beilstein-journals.org
… The reaction time is 4 hours and the reaction gives 89% yield of pendimethalin (N-(1-ethylpropyl)-3,4-dimethyl-2,6-dinitroaniline) and N-nitrosopendimethalin with a molar ratio of 7:3. …
Number of citations: 141 www.beilstein-journals.org
WR LUSBY, JE OLIVER… - ABSTRACTS …, 1978 - … CHEMICAL SOC 1155 16TH ST, NW …
Number of citations: 0

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